molecular formula C15H11NO2 B378032 4-Phenylamino-chromen-2-one CAS No. 4812-86-6

4-Phenylamino-chromen-2-one

Cat. No.: B378032
CAS No.: 4812-86-6
M. Wt: 237.25 g/mol
InChI Key: BOHONKNXXMHSHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-126559 involves the incorporation of various biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to yield the desired product with high purity and yield.

Industrial Production Methods

Industrial production of WL-126559 typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

WL-126559 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains of WL-126559.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of WL-126559 with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

WL-126559 has a wide range of applications in scientific research:

Mechanism of Action

WL-126559 exerts its effects by inhibiting the Bcl-2 and Mcl-1 proteins, which are involved in the regulation of apoptosis. By binding to these proteins, WL-126559 prevents them from inhibiting the apoptotic pathways, thereby promoting cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WL-126559 stands out due to its dual inhibitory action on both Bcl-2 and Mcl-1 proteins, whereas other compounds may target only one of these proteins. This dual action enhances its potential efficacy in treating cancers that rely on both proteins for survival .

Properties

CAS No.

4812-86-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-anilinochromen-2-one

InChI

InChI=1S/C15H11NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10,16H

InChI Key

BOHONKNXXMHSHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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